3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid
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Overview
Description
3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolo[1,2-b]pyrazole core, followed by functionalization to introduce the butanoic acid moiety. For instance, the synthesis may start with the cyclization of a suitable precursor such as an acylhydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions . The resulting intermediate can then be further reacted with butanoic acid derivatives under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[1,2-b]pyrazole derivatives such as:
Uniqueness
What sets 3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid apart from similar compounds is its specific functionalization with the butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7(5-10(13)14)9-6-8-3-2-4-12(8)11-9/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
PFYOWLWWTYDVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=NN2CCCC2=C1 |
Origin of Product |
United States |
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